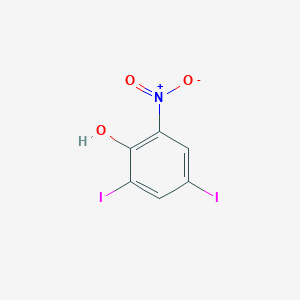

2,4-Diiodo-6-nitrophenol

Descripción

Structure

3D Structure

Propiedades

Número CAS |

20294-48-8 |

|---|---|

Fórmula molecular |

C6H3I2NO3 |

Peso molecular |

390.90 g/mol |

Nombre IUPAC |

2,4-diiodo-6-nitrophenol |

InChI |

InChI=1S/C6H3I2NO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H |

Clave InChI |

RDZLPOIBPKABGV-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)I |

Origen del producto |

United States |

Synthetic Methodologies and Strategic Derivatization of 2,4 Diiodo 6 Nitrophenol

Established and Novel Synthetic Routes for 2,4-Diiodo-6-nitrophenol

The preparation of this compound can be approached through several synthetic strategies, primarily revolving around the sequential introduction of the iodo and nitro functionalities onto a phenol (B47542) scaffold. The regiochemical outcome of these reactions is governed by the directing effects of the substituents present on the aromatic ring.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) stands as the cornerstone for the functionalization of aromatic rings. The hydroxyl group of a phenol is a strongly activating, ortho, para-directing group, making phenols highly susceptible to electrophilic attack. byjus.comquora.com

A plausible and conventional route to this compound would likely involve the direct iodination of a nitrophenol precursor or the nitration of a diiodophenol.

Iodination of a Nitrophenol Precursor: A logical starting material for this approach is o-nitrophenol (2-nitrophenol). The hydroxyl group directs incoming electrophiles to the positions ortho and para to it (positions 4 and 6), while the nitro group is a deactivating, meta-directing group. In o-nitrophenol, the hydroxyl group's activating and directing influence would facilitate the introduction of iodine at the C4 and C6 positions. The synthesis would likely proceed by treating o-nitrophenol with an appropriate iodinating agent. Various reagents can be employed for the iodination of phenols, including molecular iodine (I₂) in the presence of an oxidizing agent, or more reactive species like iodine monochloride (ICl) or N-iodosuccinimide (NIS). libretexts.orgmdpi.com The reaction conditions would need to be carefully controlled to achieve di-substitution.

Nitration of a Diiodophenol Precursor: Alternatively, one could start with 2,4-diiodophenol and introduce the nitro group in a subsequent step. The hydroxyl group would direct the incoming nitro group to the ortho and para positions. Since the para position is already occupied by an iodine atom, the nitration would be directed to the C6 position. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, could be employed. However, the reaction conditions must be carefully managed, as direct nitration of phenols can lead to oxidative decomposition and the formation of tarry byproducts. libretexts.org

An analogous, documented procedure is the synthesis of 2,6-dibromo-4-nitrophenol (B181593), which is achieved by the direct bromination of p-nitrophenol in glacial acetic acid. orgsyn.org This lends credence to the feasibility of preparing this compound via direct iodination of o-nitrophenol.

Directed Functionalization Techniques for Phenolic Systems

Modern synthetic chemistry has seen the rise of directed functionalization techniques, which offer enhanced regiochemical control. While specific applications of these methods for the synthesis of this compound are not prominently reported, their principles can be extended to this target molecule.

One such approach involves the use of a directing group to guide a C-H activation and subsequent functionalization at a specific position. For phenolic systems, the hydroxyl group itself can act as an endogenous directing group. Transition metal-catalyzed C-H functionalization, for instance, could be envisioned to selectively introduce the iodo groups at the ortho positions. However, achieving the desired 2,4-diiodo substitution pattern would require a substrate with a pre-existing substituent that directs functionalization to these specific positions.

Catalytic Protocols in this compound Synthesis

Catalytic methods offer milder and more efficient alternatives to traditional stoichiometric reagents. For the iodination of phenols, various catalytic systems have been developed. For instance, the use of a catalytic amount of a disulfide in conjunction with 1,3-diiodo-5,5-dimethylhydantoin (DIH) has been shown to be effective for the iodination of electron-rich aromatic compounds. organic-chemistry.org Another approach involves the use of gold(I) catalysis with N-iodosuccinimide (NIS) for the iodination of arenes under mild conditions. organic-chemistry.org

An environmentally benign protocol for the ortho-monoiodination of activated aromatics, including phenols, utilizes potassium iodide and ammonium peroxodisulfate in aqueous methanol. organic-chemistry.org While this method is selective for mono-iodination, modifications to the reaction conditions could potentially drive the reaction towards di-substitution.

The application of these catalytic methods to the synthesis of this compound would likely involve the iodination of o-nitrophenol. The choice of catalyst and reaction conditions would be critical to achieving the desired regioselectivity and yield.

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols. The formation of this compound through electrophilic aromatic substitution involves a multi-step process.

The general mechanism for electrophilic aromatic substitution proceeds in two steps:

The aromatic ring, acting as a nucleophile, attacks the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com

A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

In the context of phenol iodination, the reacting species is often the more nucleophilic phenoxide ion, which is in equilibrium with the neutral phenol. The iodinating agent can vary depending on the reaction conditions.

Kinetic Analysis of Reaction Pathways

The rate of iodination is significantly influenced by the pH of the reaction medium. An inverse dependence of the reaction rate on the hydrogen ion concentration suggests that the phenoxide ion is the primary species undergoing iodination.

The nature of the substituents on the phenolic ring also plays a crucial role. Electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it. This is consistent with an electrophilic substitution mechanism where the aromatic ring acts as the nucleophile. A Hammett plot for the iodination of substituted phenols typically yields a large negative ρ value, indicating the development of a significant positive charge in the transition state, which is characteristic of an electron-deficient transition state. iau.ir

Below is a table summarizing representative kinetic data for the iodination of phenols under various conditions.

| Phenol Derivative | Iodinating Agent | Solvent | Rate Law | Activation Energy (Ea) | Reference |

| Phenol | Pyridinium iodochloride | Methanol | First order in phenol and reagent | Varies with substituent | iau.ir |

| Phenol | Hypoiodous acid | Aqueous | Complex, involves phenoxide ion | - | acs.org |

| Substituted Phenols | Iodine monochloride | Aqueous Methanol | First order in phenol and ICl | Varies with substituent |

Transition State Analysis in Synthetic Transformations

The transition state in electrophilic aromatic substitution is a high-energy, transient species that resembles the sigma complex intermediate. For the iodination of a phenol, the transition state would involve the partial formation of a new carbon-iodine bond and the partial breaking of the aromatic π-system. The positive charge that develops is delocalized throughout the ring and is stabilized by the electron-donating hydroxyl (or phenoxide) group.

Computational studies on electrophilic aromatic substitution reactions have provided detailed models of the transition state. These studies suggest that the reaction proceeds through a "double-humped" reaction energy diagram, with the formation of the sigma complex being the rate-limiting step. masterorganicchemistry.com The geometry of the transition state is characterized by an out-of-plane arrangement of the incoming electrophile relative to the aromatic ring.

For the formation of this compound, the transition states for the introduction of each substituent would be influenced by the groups already present on the ring. For instance, in the iodination of o-nitrophenol, the transition state for the attack of the iodine electrophile at the C4 and C6 positions would be stabilized by the resonance donation from the hydroxyl group. The presence of the electron-withdrawing nitro group would destabilize the transition state, but its effect would be less pronounced at the meta positions relative to it (C4 and C6).

Chemical Transformations and Derivatization Studies of this compound

The unique arrangement of the nitro, hydroxyl, and iodo substituents on the phenol ring allows for regioselective derivatization. The reactivity of each functional group can be manipulated through careful selection of reagents and reaction conditions, enabling the synthesis of diverse analogues and precursors.

Functional Group Interconversions of the Nitro Moiety

The nitro group is a versatile functional handle, with its reduction to an amino group being one of the most fundamental and useful transformations in organic synthesis. This conversion transforms the electron-withdrawing nature of the nitro group into an electron-donating amino group, profoundly altering the chemical properties of the aromatic ring and opening up new synthetic pathways.

The reduction of aromatic nitro compounds to the corresponding anilines is a well-established process with numerous available methodologies. wikipedia.org For a substrate like this compound, the choice of reducing agent is critical to ensure chemoselectivity and avoid unwanted side reactions, such as dehalogenation (the removal of the iodine atoms).

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This is a widely used industrial method. Reagents like Palladium on carbon (Pd/C) are effective but can sometimes lead to dehalogenation. commonorganicchemistry.com For substrates containing iodine or bromine, Raney Nickel is often a preferred catalyst as it is less prone to causing dehalogenation. commonorganicchemistry.com A specific method for the reduction of the closely related analogue, 2,4-dichloro-6-nitrophenol, utilizes a Ni-B/SiO2 amorphous catalyst with hydrogen gas, achieving a 100% conversion to 2-amino-4,6-dichlorophenol with 98% selectivity. google.com

Metal-Acid Systems: The use of metals like iron (Fe), zinc (Zn), or tin (Sn) in the presence of a strong acid (e.g., HCl) is a classic and reliable method for nitro reduction. youtube.com

Tin(II) Chloride (SnCl₂): This reagent offers a mild and often highly chemoselective method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.comyoutube.com

Hydrazine Hydrate: In the presence of a catalyst such as Raney Nickel or iron, hydrazine hydrate (N₂H₄·H₂O) is an effective reducing agent. This method was successfully applied to the synthesis of 4-amino-2,6-dichlorophenol from its nitro precursor. guidechem.comgoogle.com

Sodium Sulfide/Hydrosulfite: These reagents can be used for selective reductions. Notably, in polynitrophenols, a nitro group positioned ortho to the hydroxyl group is often preferentially reduced, which is directly relevant to the 6-nitro group in the target compound. wikipedia.orgstackexchange.com

The resulting 2-amino-4,6-diiodophenol is a valuable synthetic intermediate, with the newly introduced amino group providing a nucleophilic site for further derivatization.

| Reducing Agent/System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H₂ / Raney Nickel | H₂ gas, Solvent (e.g., Ethanol) | Good for substrates with halogens; less dehalogenation than Pd/C. | commonorganicchemistry.com |

| Fe / HCl or AcOH | Acidic aqueous medium | Classic, robust method. Often used in industrial processes. | commonorganicchemistry.com |

| SnCl₂ / HCl | Acidic medium, often in Ethanol (B145695) | Mild and highly chemoselective for the nitro group. | commonorganicchemistry.comyoutube.com |

| N₂H₄·H₂O / Catalyst | Catalyst (e.g., Fe, Raney Ni), Solvent (e.g., Ethanol) | Effective for reducing chlorinated nitrophenol analogues. | guidechem.comgoogle.com |

| Na₂S or Na₂S₂O₄ | Aqueous or alcoholic solution | Can offer selectivity in polynitro compounds. | wikipedia.org |

Reactions at the Hydroxyl Group

The phenolic hydroxyl group in this compound is acidic and can be readily derivatized through reactions such as esterification and etherification. The acidity is enhanced by the strong electron-withdrawing effect of the nitro group.

Esterification (O-Acylation): The hydroxyl group can be converted into an ester. A study on the isomeric compound, 2,6-diiodo-4-nitrophenol, demonstrated that treatment with acetic anhydride leads to the formation of 2,6-diiodo-4-nitrophenyl acetate. researchgate.net This reaction is a standard transformation for phenols and provides a means to protect the hydroxyl group or modify the compound's biological activity.

Etherification: The formation of an ether is another common derivatization. The same study on 2,6-diiodo-4-nitrophenol showed its conversion to 2,6-diiodo-4-nitroanisole. researchgate.net This is typically achieved via a Williamson ether synthesis, which involves deprotonating the phenol with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the phenoxide anion, followed by reaction with an alkyl halide (e.g., methyl iodide).

| Reaction Type | Reagent Example | Product Type | Analogous Example Product | Reference |

|---|---|---|---|---|

| Esterification | Acetic Anhydride | Phenyl Acetate | 2,6-diiodo-4-nitrophenyl acetate | researchgate.net |

| Etherification | Base (e.g., K₂CO₃) then Alkyl Halide (e.g., CH₃I) | Anisole (Methyl Ether) | 2,6-diiodo-4-nitroanisole | researchgate.net |

Iodine Atom Manipulation and Exchange Reactions

The two iodine atoms on the aromatic ring serve as versatile handles for introducing further molecular complexity. As substituents on an aromatic ring, iodine atoms are excellent leaving groups in a variety of transition-metal-catalyzed cross-coupling reactions and can also be exchanged for other atoms or functional groups.

Iodine-Magnesium Exchange: A powerful method for activating the C-I bond is through an iodine-magnesium exchange reaction to form a Grignard reagent. Studies have shown that various nitro-substituted aryl iodides can successfully undergo this exchange when treated with reagents like phenylmagnesium chloride at low temperatures (e.g., below -40 °C). nih.gov The resulting nitro-containing Grignard reagent is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, nitriles), effectively replacing the iodine atom with a new carbon-based substituent.

Cross-Coupling Reactions: While specific examples starting from this compound are not prevalent in the literature, aryl iodides are premium substrates for numerous palladium-catalyzed cross-coupling reactions. These include:

Suzuki Coupling: Reaction with a boronic acid or ester to form a C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.

The differential reactivity of the iodine atoms at the 2- and 4-positions, influenced by steric hindrance and electronic effects from the adjacent hydroxyl and nitro groups, could potentially allow for selective, stepwise functionalization.

Formation of Analogues and Precursors through Advanced Synthetic Strategies

The chemical transformations described in the preceding sections convert this compound into valuable analogues and versatile precursors for more complex molecules. Each derivatization creates a new platform for further synthetic exploration.

2-Amino-4,6-diiodophenol as a Precursor: The reduction of the nitro group yields 2-amino-4,6-diiodophenol. This ortho-aminophenol is a classic precursor for the synthesis of various heterocyclic systems. For example, condensation with carboxylic acids or their derivatives can lead to the formation of benzoxazoles, a privileged scaffold in medicinal chemistry.

Grignard Reagents as Synthetic Hubs: The Grignard reagent formed via iodine-magnesium exchange at either the 2- or 4-position serves as a pivotal intermediate. Quenching this reagent with different electrophiles can generate an entire library of analogues with novel substituents at the site of iodination.

Ether and Ester Analogues: The ether and ester derivatives formed from the hydroxyl group can be used as final compounds or as intermediates. The ester group, for instance, can be hydrolyzed to regenerate the phenol, serving as a protecting group strategy during a multi-step synthesis.

By combining these strategies, a medicinal or materials chemist can systematically modify the this compound core, fine-tuning its steric and electronic properties to achieve a desired function. For instance, a multi-step sequence could involve the selective reduction of the nitro group, followed by a Suzuki coupling at the more reactive iodine position, and finally, etherification of the phenolic hydroxyl group to rapidly build molecular complexity.

Structural Elucidation and Supramolecular Chemistry of 2,4 Diiodo 6 Nitrophenol

Advanced Spectroscopic and Spectrometric Elucidation of Molecular Architecture

The precise molecular architecture of 2,4-Diiodo-6-nitrophenol has been elucidated through a combination of advanced spectroscopic techniques. These methods provide a comprehensive understanding of the compound's structural and electronic properties, from atomic connectivity to conformational arrangements.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Although specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on established principles and data from analogous compounds.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for the two aromatic protons and the phenolic hydroxyl proton. The electron-withdrawing effects of the two iodine atoms and the nitro group, along with the electron-donating hydroxyl group, significantly influence the chemical shifts of the aromatic protons. The proton ortho to the nitro group is expected to be the most deshielded. The phenolic proton's chemical shift is expected to be significantly downfield, characteristic of phenols with ortho-nitro groups, due to strong intramolecular hydrogen bonding.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, six distinct signals are expected for the six carbon atoms of the benzene ring, as they are all chemically non-equivalent. The chemical shifts are influenced by the attached substituents. Carbons bearing the iodine atoms will be shifted upfield due to the heavy atom effect, while the carbons attached to the nitro and hydroxyl groups will be significantly deshielded. The carbon bearing the nitro group (C6) is expected at the furthest downfield position among the ring carbons.

Expected NMR Data for this compound

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | H-3 | ~8.3 - 8.6 | Doublet (d) | Ortho to nitro group, deshielded. |

| ¹H | H-5 | ~7.9 - 8.2 | Doublet (d) | Meta to nitro group. |

| ¹H | -OH | >10 | Singlet (s), broad | Intramolecular hydrogen bonding. |

| ¹³C | C-1 | ~155 - 160 | Singlet | Attached to -OH group. |

| ¹³C | C-2 | ~90 - 95 | Singlet | Attached to Iodine (heavy atom effect). |

| ¹³C | C-3 | ~130 - 135 | Singlet | Aromatic CH. |

| ¹³C | C-4 | ~95 - 100 | Singlet | Attached to Iodine (heavy atom effect). |

| ¹³C | C-5 | ~125 - 130 | Singlet | Aromatic CH. |

| ¹³C | C-6 | ~140 - 145 | Singlet | Attached to -NO₂ group. |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and conformational state of this compound.

FT-IR Spectroscopy: The FT-IR spectrum is characterized by several key absorption bands. A broad, low-intensity band is expected in the 3100-3400 cm⁻¹ region, which is characteristic of an O-H stretching vibration involved in strong intramolecular hydrogen bonding with the adjacent nitro group. The presence of the nitro group gives rise to two strong and easily identifiable peaks: the asymmetric and symmetric stretching vibrations, typically found near 1520-1560 cm⁻¹ and 1330-1360 cm⁻¹, respectively spectroscopyonline.com. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring are observed in the 1450-1600 cm⁻¹ region. The C-I stretching vibrations are expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching vibration of the nitro group is typically strong in the Raman spectrum spectroscopyonline.com. The aromatic ring vibrations and the C-I stretching modes are also readily observable. The study of nitrophenol isomers by Raman spectroscopy has shown that characteristic peaks can be used to identify substitution patterns spectroscopyonline.com. For this compound, the combination of FT-IR and Raman data allows for a comprehensive analysis of its vibrational modes, confirming the presence of all key functional groups and providing evidence for the intramolecular hydrogen-bonded conformation.

Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (Intramolecular H-bond) | 3100 - 3400 | Weak | Broad, Weak-Medium |

| Aromatic C-H Stretch | 3050 - 3100 | Strong | Weak-Medium |

| NO₂ Asymmetric Stretch | 1520 - 1560 | Medium | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Medium-Strong |

| NO₂ Symmetric Stretch | 1330 - 1360 | Strong | Strong |

| C-O Stretch | 1200 - 1250 | Medium | Medium |

| C-I Stretch | 500 - 600 | Strong | Medium |

Ultraviolet-Visible Spectroscopy for Electronic Structure Interpretation

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about its electronic structure and conjugation. The UV-Vis spectrum of this compound is expected to be influenced by the chromophoric nitro group and the auxochromic hydroxyl and iodo substituents on the benzene ring.

The spectrum is anticipated to display two main absorption bands, which are characteristic of nitrophenol derivatives. These bands correspond to π → π* and n → π* electronic transitions libretexts.org.

π → π Transition:* This high-energy transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. This typically results in a strong absorption band at a shorter wavelength (λ_max), likely in the 250-300 nm range.

n → π Transition:* This transition involves the promotion of a non-bonding electron (from the oxygen atoms of the nitro or hydroxyl group) to a π* antibonding orbital uzh.ch. This is a lower-energy transition, resulting in a weaker absorption band at a longer wavelength, often appearing as a shoulder on the main π → π* band, typically above 300 nm.

The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl group, along with the heavy iodine atoms, causes a bathochromic (red) shift of the absorption maxima compared to unsubstituted phenol (B47542). The specific position and intensity of these bands are sensitive to the solvent polarity.

Single-Crystal X-ray Diffraction Analysis of this compound and Its Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly available, analysis of closely related structures, such as (E)-2,4-diiodo-6-(4-methyl-2-nitrostyryl)phenol and various diiodo-nitro-aromatic compounds, allows for a detailed understanding of its expected solid-state architecture researchgate.netnih.gov.

Crystallographic Data Refinement and Validation

The process of determining a crystal structure involves diffracting X-rays from a single crystal and analyzing the resulting diffraction pattern. The collected data are then processed and refined to generate a final structural model.

Data Collection and Refinement: Data is typically collected on a diffractometer, such as a Bruker APEX-II, using Mo Kα radiation (λ = 0.71073 Å) researchgate.net. The structure is solved using direct methods and refined by full-matrix least-squares on F² using software packages like SHELX or OLEX2 researchgate.net. Hydrogen atoms are generally placed in calculated positions and refined using a riding model.

Validation: The quality of the final crystal structure is assessed by several factors. The R-factor (Rgt(F)) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; values below 0.10 are generally considered acceptable researchgate.net. The weighted R-factor (wRref(F²)) and the goodness-of-fit (S) are also key indicators. Further validation is performed using tools like checkCIF, which screen for potential issues with the data and model.

Representative Crystallographic Data for a Diiodo-nitro-aromatic Compound

| Parameter | Expected Value / Description | Source (Analogous Compound) |

|---|---|---|

| Chemical Formula | C₆H₃I₂NO₃ | - |

| Formula Weight | 390.90 g/mol | - |

| Crystal System | Monoclinic or Orthorhombic | researchgate.netnih.gov |

| Space Group | e.g., P2₁/c or Pnma | researchgate.netnih.gov |

| a (Å) | ~9 - 14 | researchgate.netnih.gov |

| b (Å) | ~7 - 9 | researchgate.netnih.gov |

| c (Å) | ~13 - 16 | researchgate.netnih.gov |

| β (°) | ~90 - 109 | researchgate.netnih.gov |

| Volume (ų) | ~1000 - 1500 | researchgate.netnih.gov |

| Z (Molecules/unit cell) | 4 | researchgate.netnih.gov |

| Final R indices [I > 2σ(I)] | R₁ ≈ 0.03 - 0.07 | researchgate.netnih.gov |

| R indices (all data) | wR₂ ≈ 0.06 - 0.19 | researchgate.netnih.gov |

Intermolecular Hydrogen Bonding Network Characterization

The supramolecular structure of this compound in the solid state is dictated by various intermolecular forces. Due to the ortho positioning of the hydroxyl and nitro groups, a strong intramolecular hydrogen bond is expected to be the dominant feature.

Intramolecular Hydrogen Bonding: The proximity of the phenolic proton (-OH) and an oxygen atom of the nitro group (-NO₂) facilitates the formation of a strong O-H···O intramolecular hydrogen bond pscnotes.comstackexchange.com. This interaction creates a stable six-membered ring system (a chelate ring), which significantly influences the molecule's conformation by holding the functional groups in a planar arrangement. This type of internal hydrogen bonding is a well-documented characteristic of ortho-nitrophenols testbook.combrainly.in.

Other Intermolecular Interactions: While the strong intramolecular hydrogen bond satisfies the primary hydrogen bond donor, it limits the potential for extensive intermolecular hydrogen bonding networks that are often seen in para-nitrophenols pscnotes.comstackexchange.com. Consequently, other weaker interactions are expected to govern the crystal packing. These may include:

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Halogen Bonding: Interactions involving the iodine atoms and the oxygen atoms of the nitro groups on neighboring molecules (I···O contacts) have been observed in related diiodo-nitro-aromatic structures nih.gov.

van der Waals forces: General attractive forces between molecules.

The interplay of these weaker forces, in conjunction with the dominant intramolecular hydrogen bond, determines the final three-dimensional packing of the molecules in the crystal lattice.

Halogen Bonding Interactions Involving Iodine

In the crystal lattice of 2,6-diiodo-4-nitrophenol, halogen bonding plays a crucial role in the formation of the supramolecular architecture. The iodine atoms act as halogen bond donors, interacting with the oxygen atoms of the nitro groups of adjacent molecules. nih.govresearchgate.net Specifically, two distinct iodo-nitro interactions are observed, which, in conjunction with hydrogen bonding, link the molecules into sheets. nih.govresearchgate.net

Table 1: Representative Halogen Bond Geometries in a Diiodo-nitrophenol Analogue

| Donor Atom | Acceptor Atom | D···A Distance (Å) | C-D···A Angle (°) |

|---|---|---|---|

| I | O (nitro) | < 3.53 | ~170 |

| I | O (nitro) | < 3.53 | ~170 |

Data presented is based on the analysis of the closely related isomer, 2,6-diiodo-4-nitrophenol, and is illustrative of the types of interactions expected for this compound.

Aromatic π-π Stacking and Other Non-Covalent Interactions in Crystal Packing

The supramolecular structure of 2,6-diiodo-4-nitrophenol is further stabilized by aromatic π-π stacking interactions. These interactions link the hydrogen-bonded and halogen-bonded sheets into a three-dimensional framework. nih.govresearchgate.net The electron-deficient nature of the nitrophenol ring, enhanced by the presence of two iodine atoms and a nitro group, facilitates these stacking interactions with adjacent aromatic rings.

The geometry of the π-π stacking is typically offset, where the centroid of one aromatic ring is displaced relative to the centroid of the interacting ring. This arrangement minimizes repulsive interactions and maximizes attractive electrostatic and dispersion forces. The interplanar distance between the stacked rings is a critical parameter and is generally found to be in the range of 3.3 to 3.8 Å. In addition to halogen bonding and π-π stacking, it is anticipated that other weak non-covalent interactions, such as C-H···O and C-H···I contacts, would provide additional stabilization to the crystal lattice of this compound, contributing to a densely packed and stable structure.

Table 2: Key Non-Covalent Interactions and Their Geometric Parameters in a Diiodo-nitrophenol Analogue

| Interaction Type | Donor | Acceptor | Distance (Å) |

|---|---|---|---|

| Halogen Bond | C-I | O-N | < 3.53 |

| π-π Stacking | Aromatic Ring Centroid | Aromatic Ring Centroid | ~3.5 |

| Hydrogen Bond | O-H | O (nitro) | ~2.8 |

Geometric parameters are based on studies of 2,6-diiodo-4-nitrophenol and represent expected values.

Conformational Analysis and Intramolecular Interactions

The conformation of this compound is expected to be largely planar, a common feature for substituted benzene derivatives that maximizes π-system conjugation. The presence of substituents ortho to the hydroxyl group, namely an iodine atom and a nitro group, will influence its orientation and intramolecular interactions.

A significant intramolecular interaction anticipated in this compound is a hydrogen bond between the phenolic hydroxyl group and the ortho-nitro group (O-H···O). This type of intramolecular hydrogen bond is a well-established phenomenon in ortho-nitrophenols and leads to the formation of a stable six-membered ring. This interaction would fix the conformation of the hydroxyl group, holding it in the plane of the aromatic ring and directed towards the nitro group. This intramolecular hydrogen bonding is expected to have a significant impact on the molecule's chemical properties, such as its acidity and spectroscopic behavior. The planarity of the molecule is also a key factor in facilitating the intermolecular π-π stacking interactions discussed previously.

Theoretical and Computational Chemical Studies of 2,4 Diiodo 6 Nitrophenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods provide detailed information about electron distribution, molecular orbital energies, and other key electronic parameters.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules like 2,4-diiodo-6-nitrophenol due to its balance of accuracy and computational cost. DFT calculations can be employed to determine a wide range of properties. For halogenated nitrophenols, DFT is instrumental in understanding their chemical reactivity and molecular structure. researchgate.net

Key applications of DFT for this compound would include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. For nitrophenols, a smaller energy gap generally suggests higher reactivity.

Chemical Reactivity Descriptors: Using conceptual DFT, parameters such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated to predict how the molecule will interact with other chemical species. mdpi.com These descriptors help in understanding the molecule's propensity to act as an electrophile or nucleophile.

DFT studies on similar molecules, such as p-nitrophenol, have successfully used the B3LYP functional with a 6-311G(d,p) basis set to analyze the potential energy surface and predict sites of electrophilic attack. For this compound, the electron-withdrawing effects of the nitro group and the iodine atoms would significantly influence the electronic properties, a phenomenon that DFT can model effectively.

Table 1: Representative Quantum Chemical Descriptors Calculated by DFT for a Substituted Nitrophenol

| Descriptor | Symbol | Typical Calculated Value (eV) for a Nitrophenol Derivative |

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.5 to -8.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -3.0 to -4.0 |

| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.0 |

| Electronegativity | χ | 5.2 to 6.0 |

| Chemical Hardness | η | 2.0 to 2.5 |

| Electrophilicity Index | ω | 6.0 to 8.0 |

Note: The values in this table are illustrative and based on typical ranges for nitrophenol derivatives as specific values for this compound are not available.

The Hartree-Fock (HF) method is an ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. scirp.org While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF is a valuable tool for predicting certain molecular properties and serves as a starting point for more advanced methods.

For nitroaromatic compounds, HF calculations can be used to determine:

Molecular Geometries: Predicting bond lengths and angles.

Electron Distribution: Calculating dipole moments and atomic charges.

Orbital Energies: Providing an initial estimate of molecular orbital energies.

Studies have shown that for nitro compounds, HF methods can provide reasonable predictions of molecular geometries. dtic.mil The Restricted Hartree-Fock (RHF) method is suitable for closed-shell molecules like this compound. The results from HF calculations, while often quantitatively different from experimental values, can provide useful qualitative insights and trends. nih.gov

The choice of basis set is crucial for the accuracy of both DFT and HF calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule like this compound, which contains heavy atoms (iodine), the selection of an appropriate basis set is particularly important.

Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)): These are commonly used for organic molecules containing first- and second-row atoms. youtube.com For the carbon, hydrogen, nitrogen, and oxygen atoms in this compound, these basis sets can provide a good description.

Effective Core Potentials (ECPs): For heavy atoms like iodine, it is computationally expensive to treat all electrons explicitly. ECPs, such as LANL2DZ, replace the core electrons with a potential, significantly reducing the computational cost while maintaining accuracy for valence electron properties. researchgate.netyoutube.comyoutube.com The LANL2DZ basis set with an ECP has been successfully used for iodine-containing compounds. researchgate.net A mixed basis set approach, using an ECP for iodine and a Pople-style basis set for the other atoms, is a common and efficient strategy. researchgate.net

The inclusion of polarization functions (e.g., d, p) and diffuse functions (+) is often necessary to accurately describe the electronic structure, especially for systems with lone pairs, pi-systems, and for calculating properties like vibrational frequencies. youtube.com

Molecular Dynamics Simulations for Condensed Phase Behavior

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (liquid or solid). MD simulations model the movement of atoms and molecules over time based on a force field, which describes the potential energy of the system.

For this compound, MD simulations could be used to investigate:

Solvation Effects: How the molecule interacts with solvent molecules, such as water. This is crucial for understanding its solubility and reactivity in solution.

Crystal Packing: Simulating the arrangement of molecules in a solid-state crystal lattice to understand intermolecular interactions like hydrogen bonding and halogen bonding.

Conformational Dynamics: Studying the flexibility of the molecule and the rotation of functional groups, such as the hydroxyl and nitro groups.

Simulations of phenolic resins have demonstrated the utility of MD in understanding the structure and properties of complex systems in the condensed phase. nih.govresearchgate.netresearchgate.net For this compound, a force field like COMPASS, which is designed for condensed-phase simulations, could be employed. nih.gov

Computational Prediction of Spectroscopic Parameters and Vibrational Frequencies

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data from techniques like infrared (IR) and Raman spectroscopy.

The vibrational frequencies of this compound can be calculated using DFT and HF methods. The process involves:

Optimizing the molecular geometry to find the minimum energy structure.

Calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix).

Diagonalizing the Hessian matrix to obtain the vibrational frequencies and normal modes.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental spectra. semanticscholar.org DFT methods, particularly with hybrid functionals like B3LYP, generally provide better predictions of vibrational frequencies than HF methods. semanticscholar.org

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Nitrophenol Derivative

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm-1) (Scaled) |

| O-H | Stretching | ~3300-3500 |

| C-H (aromatic) | Stretching | ~3000-3100 |

| NO2 | Asymmetric Stretching | ~1520-1560 |

| NO2 | Symmetric Stretching | ~1340-1370 |

| C-I | Stretching | ~500-600 |

Note: These are representative ranges for the functional groups and are not specific calculated values for this compound.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution in a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Red regions (negative potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. For this compound, these regions would be expected around the oxygen atoms of the nitro and hydroxyl groups.

Blue regions (positive potential): Indicate areas of low electron density or positive charge, which are susceptible to nucleophilic attack. Positive potential would be expected around the hydrogen atom of the hydroxyl group.

Green regions (neutral potential): Represent areas of neutral electrostatic potential.

Studies on m-nitrophenol and p-nitrophenol have shown that DFT calculations can produce MEP surfaces that correlate well with experimental electron density data and provide insights into intermolecular interactions. nih.govsemanticscholar.orgnih.gov For this compound, the MEP surface would be significantly influenced by the highly electronegative oxygen atoms of the nitro group and the polarizable iodine atoms, creating distinct regions of positive and negative potential that govern its intermolecular interactions.

Global Reactivity Descriptors: Ionization Energy, Electron Affinity, Hardness, and Electrophilicity Index

In the field of computational chemistry, global reactivity descriptors are crucial for predicting the chemical behavior of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). They provide a quantitative framework for understanding a molecule's stability and reactivity. For this compound, these descriptors offer insight into its electrophilic and nucleophilic nature, influenced by the presence of electron-withdrawing nitro and iodo substituents on the phenol (B47542) ring.

The primary global reactivity descriptors include:

Ionization Energy (I): The minimum energy required to remove an electron from a molecule. It is approximated by the negative of the HOMO energy (I ≈ -EHOMO). A lower ionization energy suggests the molecule is more likely to act as an electron donor.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated by the negative of the LUMO energy (A ≈ -ELUMO). A higher electron affinity indicates a greater propensity to accept an electron.

Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution. It is calculated as half the difference between the ionization energy and electron affinity (η = (I - A) / 2). Molecules with a large energy gap between the HOMO and LUMO are considered "hard," implying lower reactivity and higher kinetic stability.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as a measure of its electrophilic character. It is defined using the chemical potential (μ) and chemical hardness (η). A higher electrophilicity index points to a stronger capacity to act as an electrophile in a reaction.

While theoretical calculations, such as those using Density Functional Theory (DFT), are employed to determine these values, specific computational data for this compound are not detailed in the available research literature. However, the conceptual framework for these descriptors is fundamental to characterizing its reactivity.

| Descriptor | Formula | Calculated Value (eV) | Significance |

|---|---|---|---|

| Ionization Energy (I) | I ≈ -EHOMO | Data not available in cited sources | Indicates the molecule's ability to donate electrons. |

| Electron Affinity (A) | A ≈ -ELUMO | Data not available in cited sources | Indicates the molecule's ability to accept electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Data not available in cited sources | Measures resistance to deformation of the electron cloud. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Data not available in cited sources | Quantifies the electrophilic nature of the molecule. |

Intermolecular Interaction Energy Analysis

The analysis of intermolecular interaction energies is essential for understanding how molecules assemble in the solid state, which in turn dictates their physical properties. For this compound, several types of non-covalent interactions are expected to govern its supramolecular structure. These interactions include hydrogen bonding, halogen bonding, and π-π stacking.

Computational studies on closely related molecules, such as 2,6-diiodo-4-nitrophenol, reveal the complexity and interplay of these forces. researchgate.nettandfonline.com For this compound, a similar set of interactions would be anticipated:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group can act as a hydrogen bond donor, while the oxygen atoms of the nitro (-NO₂) group and the hydroxyl group itself can serve as acceptors. This leads to the formation of strong intermolecular links.

Halogen Bonding (Iodo-Nitro Interactions): The iodine atoms on the aromatic ring can act as halogen bond donors. The electron-rich oxygen atoms of the nitro group are potent halogen bond acceptors. These I···O interactions can be highly directional and contribute significantly to the crystal packing. researchgate.nettandfonline.com

A quantitative analysis involves calculating the interaction energy for pairs of molecules (dimers) extracted from the crystal lattice. This energy is typically decomposed into its physical components: electrostatic, exchange-repulsion, dispersion, and induction energies. Such calculations clarify which forces are dominant in the molecular assembly. For instance, in the related 2,6-diiodo-4-nitrophenol, analysis has shown that molecules are linked into sheets by a combination of O—H···O hydrogen bonds and iodo–nitro interactions, which are then connected into a three-dimensional structure by π-π stacking. researchgate.nettandfonline.com

A specific intermolecular interaction energy analysis for this compound has not been reported in the surveyed literature. A detailed computational study would be required to quantify the strength of each type of interaction and to understand the resulting supramolecular architecture.

Environmental Transformation and Degradation Pathways of 2,4 Diiodo 6 Nitrophenol

Biodegradation Mechanisms and Pathways

Microbial catabolism is a critical process in the environmental breakdown of halogenated nitrophenols. cas.cn The biodegradation of these compounds often involves specialized microbial strains that have evolved enzymatic machinery to utilize them as sources of carbon, nitrogen, and energy.

Microbial Strain Isolation and Characterization for Degradation

The isolation and characterization of microbial strains capable of degrading halogenated nitrophenols are fundamental to understanding their environmental fate. Several bacterial genera, including Burkholderia, Cupriavidus, Rhodococcus, and Arthrobacter, have been identified as effective degraders of these compounds. researchgate.net

A notable example is Cupriavidus sp. strain CNP-8 , isolated from pesticide-contaminated soil. This gram-negative bacterium has demonstrated the ability to utilize several halogenated nitrophenols, including 2-chloro-4-nitrophenol (B164951) (2C4NP), 2-chloro-5-nitrophenol (B15424) (2C5NP), and 2,6-dibromo-4-nitrophenol (B181593) (2,6-DBNP), as a sole source of carbon, nitrogen, and energy. researchgate.netresearchgate.net Another well-studied organism is Burkholderia sp. strain SJ98 , which can also degrade 2-chloro-4-nitrophenol (2C4NP) aerobically. nih.govresearchgate.net These organisms provide model systems for elucidating the metabolic pathways and enzymatic reactions involved in the degradation of dihalogenated nitrophenols.

Table 1: Microbial Strains Involved in Halogenated Nitrophenol Degradation

| Microbial Strain | Degraded Compound(s) | Key Characteristics |

|---|---|---|

| Cupriavidus sp. CNP-8 | 2,6-DBNP, 2,6-DCNP, 2C4NP, 2C5NP | Gram-negative; Utilizes compounds as sole carbon, nitrogen, and energy source. researchgate.netresearchgate.net |

| Burkholderia sp. SJ98 | 2C4NP, p-Nitrophenol | Gram-negative; Aerobic degradation with stoichiometric release of chloride and nitrite (B80452). nih.govresearchgate.net |

Enzymatic Biotransformations and Catabolic Gene Clusters

The microbial degradation of halogenated nitrophenols is orchestrated by specific enzymes encoded by catabolic gene clusters. In Cupriavidus sp. CNP-8, the hnp gene cluster has been identified as responsible for the catabolism of 2,6-DBNP. cas.cnresearchgate.net This cluster encodes key enzymes that initiate the degradation cascade.

The initial and rate-limiting step is often catalyzed by a monooxygenase. For instance, the degradation of 2,6-DBNP by strain CNP-8 is initiated by HnpAB , a two-component FADH₂-dependent monooxygenase. cas.cnresearchgate.net

HnpB , a flavin reductase, reduces FAD to FADH₂.

HnpA , the oxygenase component, utilizes FADH₂ to catalyze the sequential denitration and dehalogenation of the substrate. cas.cnresearchgate.net

Similarly, in Burkholderia sp. SJ98, the pnp gene cluster encodes enzymes for p-nitrophenol (PNP) degradation, which are also responsible for the breakdown of 2C4NP. nih.govplos.org The degradation pathway in Gram-negative bacteria like Burkholderia typically proceeds through a hydroquinone (B1673460) (HQ) pathway. nih.gov However, some strains, including SJ98, have also been reported to utilize a 1,2,4-benzenetriol (B23740) (BT) pathway, demonstrating metabolic diversity. researchgate.net

Following the initial monooxygenase attack, the resulting intermediates are channeled into central metabolic pathways. In the case of 2,6-DBNP degradation by CNP-8, a 6-bromohydroxyquinol (6-BHQ) 1,2-dioxygenase (HnpC) is proposed to catalyze the aromatic ring cleavage of the intermediate 6-BHQ. cas.cn

Table 2: Key Enzymes and Gene Clusters in Dihalogenated Nitrophenol Degradation

| Gene Cluster | Enzyme | Function | Organism |

|---|---|---|---|

| hnp | HnpAB (Two-component monooxygenase) | Catalyzes initial sequential denitration and debromination of 2,6-DBNP. cas.cnresearchgate.net | Cupriavidus sp. CNP-8 |

| hnp | HnpC (Dioxygenase) | Proposed to catalyze ring-cleavage of 6-bromohydroxyquinol. cas.cn | Cupriavidus sp. CNP-8 |

| pnp | PnpA (Monooxygenase) | Catalyzes the initial attack on p-nitrophenol and 2C4NP. nih.govplos.org | Burkholderia sp. SJ98 |

| pnp | PnpG (BT 1,2-dioxygenase) | Enables degradation of the intermediate 4-nitrocatechol (B145892) via 1,2,4-benzenetriol (BT). nih.gov | Burkholderia sp. SJ98 |

Identification of Biotransformation Intermediates

Identifying the intermediate products of biodegradation is crucial for elucidating the complete metabolic pathway. Studies on analogous compounds have revealed key intermediates.

In the degradation of 2,6-DBNP by Cupriavidus sp. CNP-8, the monooxygenase HnpA catalyzes the conversion of 2,6-DBNP to 6-bromohydroxyquinol (6-BHQ) . cas.cn This step involves the removal of the nitro group and one of the bromine atoms. The subsequent ring cleavage of 6-BHQ leads to metabolites that can enter the tricarboxylic acid (TCA) cycle.

For the degradation of 2C4NP by Burkholderia sp. SJ98, two different initial mechanisms have been reported. One pathway involves an initial reductive dehalogenation to form p-nitrophenol (PNP) . nih.gov An alternative pathway involves a monooxygenase that converts 2C4NP to chloro-1,4-benzoquinone, which is then reduced to chlorohydroquinone . Regardless of the initial step, the degradation of 2C4NP in this strain results in the stoichiometric release of both chloride and nitrite ions. researchgate.net In some Gram-negative bacteria, PNP is degraded via 1,4-benzoquinone (BQ) and hydroquinone (HQ) , while in Gram-positive bacteria, the pathway typically involves 4-nitrocatechol (4-NC) and 1,2,4-benzenetriol (BT) . nih.gov

Based on these findings, the degradation of 2,4-Diiodo-6-nitrophenol would likely proceed through analogous iodinated intermediates, such as 6-iodohydroxyquinol or iodohydroquinone , following enzymatic deiodination and denitration.

Kinetics of Biodegradation under Aerobic and Anaerobic Conditions

The rate of biodegradation is a critical factor in determining the environmental persistence of a compound. Kinetic studies on dihalogenated nitrophenols provide insight into their biodegradability.

Under aerobic conditions , the degradation of 2,6-DBNP by Cupriavidus sp. CNP-8 was found to follow the Haldane inhibition model, which accounts for substrate inhibition at high concentrations. cas.cnresearchgate.net The kinetic parameters were determined as follows:

Maximum specific growth rate (μmax): 0.096 h⁻¹

Half-saturation constant (Ks): 0.05 mM

Inhibition constant (Ki): 0.31 mM

The strain was capable of degrading 2,6-DBNP at concentrations up to 0.7 mM. researchgate.net

Under anaerobic conditions , the degradation of nitrophenols is also possible, though the pathways and kinetics can differ significantly from aerobic processes. Anaerobic degradation often proceeds via the reduction of the nitro group to an amino group, forming aminophenols, which may be further degraded. researchgate.net For some chlorinated phenols like 2,4,6-trichlorophenol, sequential anaerobic-aerobic processes have been shown to be highly effective, with the anaerobic phase contributing to dechlorination. frontiersin.org While specific kinetic data for the anaerobic degradation of dihalogenated nitrophenols are scarce, the general principle is that anaerobic conditions are often favorable for initial reductive dehalogenation steps. The rate of anaerobic reactions is typically lower than that of aerobic reactions. frontiersin.org

Table 3: Biodegradation Kinetic Parameters for 2,6-DBNP by Cupriavidus sp. CNP-8 (Aerobic)

| Kinetic Parameter | Value | Significance |

|---|---|---|

| μmax (Maximum Specific Growth Rate) | 0.096 h-1 | The maximum rate at which the microbial population can grow on the substrate. researchgate.net |

| Ks (Half-Saturation Constant) | 0.05 mM | The substrate concentration at which the growth rate is half of μmax. A lower value indicates higher affinity. researchgate.net |

| Ki (Inhibition Constant) | 0.31 mM | Indicates the concentration at which the substrate begins to inhibit its own degradation. researchgate.net |

Abiotic Environmental Degradation Processes

In addition to biodegradation, abiotic processes can contribute to the transformation of halogenated nitrophenols in the environment. These processes are influenced by environmental factors such as pH, temperature, and sunlight.

Hydrolysis Pathways and Product Formation

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated aromatic compounds, this can involve the replacement of a halogen substituent with a hydroxyl group. The susceptibility of a halonitrophenol to hydrolysis depends on the nature and position of the halogen and other substituents on the aromatic ring, as well as environmental conditions like pH.

The presence of the electron-withdrawing nitro group on the phenol (B47542) ring activates the molecule towards nucleophilic attack, which can facilitate the hydrolysis of the carbon-halogen bond. The carbon-iodine bond is generally weaker and more susceptible to cleavage than carbon-bromine or carbon-chlorine bonds, suggesting that this compound could be more prone to hydrolysis than its chlorinated or brominated analogs.

Hydrolysis of this compound would likely result in the stepwise replacement of the iodine atoms with hydroxyl groups. This could lead to the formation of 2-Iodo-6-nitrocatechol , 4-Iodo-6-nitroresorcinol , and ultimately nitrohydroxyhydroquinone as potential hydrolysis products, along with the release of iodide ions. The rate and specific products of hydrolysis would be highly dependent on the pH of the surrounding medium. researchgate.net In aquatic environments, photolysis (degradation by sunlight) can also be a significant abiotic degradation pathway for nitrophenols. cdc.gov

Information regarding this compound is currently unavailable in the reviewed scientific literature.

A thorough review of scientific databases and literature has been conducted to gather information on the environmental transformation and degradation of the chemical compound this compound. Specifically, research was focused on its photolytic degradation in aqueous and atmospheric phases, as well as its oxidative degradation in various environmental matrices.

Despite extensive searches, no specific studies detailing the degradation pathways, reaction kinetics, or transformation products for this compound could be located. The available scientific literature focuses on related, but structurally distinct, compounds such as 2,4-dichloro-6-nitrophenol, 2,6-diiodo-4-nitrophenol, and other nitrophenol derivatives.

Due to significant differences in chemical properties, such as bond energies and electronic effects between different halogen substituents (iodine vs. chlorine or bromine), the environmental fate and degradation mechanisms of this compound are expected to be unique. Extrapolating data from other halogenated nitrophenols would not be scientifically accurate or reliable.

Consequently, the requested article sections on the photolytic and oxidative degradation of this compound cannot be provided at this time due to the absence of specific research data for this compound.

Advanced Analytical Methodologies for 2,4 Diiodo 6 Nitrophenol Research

Spectroscopic Detection and Characterization Methods

Spectroscopic methods are invaluable for the detection and structural characterization of 2,4-Diiodo-6-nitrophenol, often providing complementary information to chromatographic techniques.

Fluorescence-based detection offers high sensitivity and selectivity for certain analytes. While this compound itself may not be strongly fluorescent, its presence can be detected indirectly through fluorescence quenching or by derivatizing it with a fluorescent tag. For instance, the detection of other nitrophenols has been achieved based on the inner filter effect (IFE), where the analyte quenches the fluorescence of a fluorophore like silicon nanoparticles. Another approach involves enzymatic conversion of a substrate to a nitrophenol, which then quenches the fluorescence of a sensor molecule, allowing for indirect quantification. nih.gov These principles could be adapted for the development of a fluorescence-based detection system for this compound, potentially after separation by HPLC. pan.olsztyn.pl

Table 3: Research Findings on Fluorescence Detection of Nitrophenols

| Analyte | Detection Principle | Fluorophore | Detection Limit |

|---|---|---|---|

| 4-Nitrophenol | Inner Filter Effect | Silicon Nanoparticles | Not Specified |

| Organophosphates (hydrolyzing to p-nitrophenol) | Fluorescence Quenching | Coumarin derivative | 7.0x10⁻⁷ M |

| 2,4,6-Trinitrophenol | Fluorescence Quenching | Cationic Water-Soluble Pillar researchgate.netarene Graphene Nanocomposite | 0.0035 µM |

| 2,4,6-Trinitrophenol | Fluorescence Quenching | Carbon Dots | 0.48 µM |

Note: This interactive table summarizes findings from studies on other nitrophenols, illustrating the potential of fluorescence-based detection methods.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information about an analyte. oipub.com It relies on the enhancement of the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, such as silver or gold. This technique has been successfully used for the detection of various nitroaromatic compounds, including nitrophenols. researchgate.net The SERS spectrum of this compound would be expected to show characteristic bands corresponding to the vibrations of the nitro group, the aromatic ring, and the carbon-iodine bonds. The significant enhancement of the Raman signal in SERS allows for the detection of very low concentrations of the analyte. SERS can be used as a standalone detection method or coupled with a separation technique like HPLC to provide both separation and highly specific detection. nih.gov

Research on 4-nitrophenol has demonstrated that SERS can achieve detection limits in the micromolar to nanomolar range, depending on the substrate used. researchgate.netresearchgate.net The technique not only allows for sensitive detection but also provides a molecular fingerprint, enabling the specific identification of the target compound. researchgate.netspectroscopyonline.com

Electrochemical Sensing and Monitoring Methodologies

The electrochemical detection of nitroaromatic compounds offers a sensitive, rapid, and cost-effective alternative to traditional chromatographic methods. scispace.com These techniques are predicated on the electrochemical reduction of the nitro group, which provides a distinct and measurable signal. nih.gov The development of advanced electrode materials and sensitive voltammetric techniques has further enhanced the capabilities of electrochemical sensors for environmental monitoring.

Voltammetric Techniques for Sensitive Detection

Voltammetric methods are instrumental in the electrochemical analysis of nitrophenolic compounds due to their high sensitivity and selectivity. mdpi.com Techniques such as Differential Pulse Voltammetry (DPV) and Cyclic Voltammetry (CV) are frequently employed to investigate the electrochemical behavior of these analytes and for their quantitative determination. nih.govdergipark.org.tr

DPV, in particular, is a popular method for detecting analytes at low concentrations. mdpi.com It involves applying a series of potential pulses on top of a linear potential sweep, and the resulting current is sampled just before each pulse and at the end of the pulse. The difference between these two currents is plotted against the potential. This technique effectively minimizes the background charging current, thereby enhancing the signal-to-noise ratio and improving detection limits. researchgate.net For instance, DPV has been successfully used for the determination of various nitrophenols, including 2,4,6-trinitrophenol. researchgate.net

Cyclic voltammetry is a powerful tool for studying the redox processes of electroactive species. nih.gov By cycling the potential of a working electrode and measuring the resulting current, CV can provide information on the thermodynamics and kinetics of electron transfer reactions. nih.gov In the context of nitrophenols, CV helps in elucidating the reduction mechanism of the nitro group at different electrode surfaces. nih.gov

The choice of supporting electrolyte and its pH is crucial in the voltammetric analysis of nitrophenols, as the reduction potentials are often pH-dependent. nih.gov Acetate buffer is a commonly used medium for these analyses. researchgate.net The dependence of the peak potential on pH can indicate the number of protons and electrons involved in the reduction process. nih.gov

Table 1: Comparison of Voltammetric Techniques for Nitrophenol Detection

| Technique | Principle | Advantages | Common Application |

| Differential Pulse Voltammetry (DPV) | A series of potential pulses are superimposed on a linear potential ramp. The current is measured before and after each pulse, and the difference is plotted against the potential. | High sensitivity, low detection limits, good resolution for overlapping peaks. mdpi.com | Quantitative analysis of trace levels of nitrophenols in environmental samples. researchgate.net |

| Cyclic Voltammetry (CV) | The potential is swept linearly to a set potential and then swept back to the initial potential. The current response is recorded as a function of the applied potential. | Provides information on redox potentials, reaction mechanisms, and kinetics of electron transfer. nih.gov | Characterization of the electrochemical behavior of nitrophenols and modified electrodes. nih.gov |

| Square Wave Voltammetry (SWV) | A square wave is superimposed on a staircase potential waveform. The current is sampled at the end of each forward and reverse pulse. | Fast scan rates, high sensitivity, and good rejection of background currents. | Rapid and sensitive detection of nitrophenols. nih.gov |

Development of Modified Electrodes for Enhanced Performance

The performance of electrochemical sensors can be significantly improved by modifying the electrode surface. scispace.commdpi.com Bare electrodes, such as glassy carbon electrodes (GCE), often suffer from lower sensitivity and higher overpotentials for the detection of nitrophenols. scispace.com Surface modification with various nanomaterials can enhance the electrocatalytic activity, increase the active surface area, and facilitate faster electron transfer, leading to improved sensor performance. scispace.commdpi.com

A variety of materials have been explored for modifying electrodes for nitrophenol detection. These include:

Graphene and its derivatives: Reduced graphene oxide (RGO) and graphene oxide (GO) are widely used due to their large specific surface area, excellent electrical conductivity, and ease of functionalization. scispace.com Composites of RGO with metal nanoparticles, such as gold nanoparticles (AuNPs), have shown synergistic effects, leading to remarkably improved sensitivity for 4-nitrophenol detection.

Metal Nanoparticles: Nanoparticles of noble metals like gold (Au) and platinum (Pt) are excellent catalysts for the electrochemical reduction of nitro groups. mdpi.com Electrodes modified with these nanoparticles exhibit enhanced current responses and lower detection limits.

Metal Oxides: Nanostructured metal oxides, such as zinc oxide (ZnO), have also been incorporated into electrode modifications to improve sensor performance. mdpi.com

Conducting Polymers: Polymers like polypyrrole (PPy) can be used to create a conductive film on the electrode surface, which can be further functionalized with other nanomaterials. mdpi.com

The fabrication of these modified electrodes often involves simple and cost-effective methods like electrochemical deposition or drop-casting of a nanomaterial dispersion onto the electrode surface. The enhanced performance of these modified electrodes is typically demonstrated by comparing their voltammetric response to that of a bare electrode, with the modified electrode showing a significant increase in the peak current and a decrease in the peak potential for the target analyte. mdpi.com

Table 2: Examples of Modified Electrodes for Nitrophenol Detection

| Electrode Modification | Target Analyte | Voltammetric Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |

| Reduced Graphene Oxide/Au Nanoparticle Composite on GCE | 4-Nitrophenol | DPV | 0.05–2.0 and 4.0–100 | 0.01 | |

| Reduced Graphene Oxide/Au Nanoparticle Composite on GCE | 4-Nitrophenol | SWV | 0.05–2.0 | 0.02 | |

| Pt NPs-embedded PPy-CB@ZnO Nanocomposites on GCE | 4-Nitrophenol | DPV | 1.5–40.5 | 1.25 | mdpi.com |

| Pyridine diketopyrrolopyrrole-functionalized Graphene Oxide on GCE | 4-Nitrophenol | Not Specified | 0.5–50 and 50–163 | 0.10 | nih.gov |

| 4,4'-diaminobenzophenone on Graphite Pencil Electrode | 2-Nitrophenol | DPV | 0.75–15 | 0.23 | dergipark.org.tr |

Compound Names

Future Research Directions and Emerging Paradigms for 2,4 Diiodo 6 Nitrophenol

Integration of Multidisciplinary Approaches in Compound Characterization

A comprehensive understanding of 2,4-Diiodo-6-nitrophenol necessitates a multidisciplinary approach to its characterization, integrating experimental and computational techniques. While some initial characterization has been performed, a more in-depth analysis is crucial.

Future research should focus on a detailed structural and spectroscopic elucidation. This includes:

Single-Crystal X-ray Diffraction: To determine the precise solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and halogen bonding. This data is fundamental for understanding its physical properties and reactivity.

Advanced Spectroscopic Techniques: A thorough analysis using a suite of spectroscopic methods will provide a complete picture of its molecular structure and electronic properties.

| Spectroscopic Technique | Information Gained |

| ¹H and ¹³C NMR | Provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the molecule. |

| FT-IR Spectroscopy | Identifies the functional groups present, such as the hydroxyl (-OH), nitro (-NO₂), and carbon-iodine (C-I) bonds, and provides insights into intramolecular hydrogen bonding. |

| UV-Vis Spectroscopy | Characterizes the electronic transitions within the molecule, offering information about its chromophoric system. |

| Mass Spectrometry | Confirms the molecular weight and elemental composition of the compound. |

Computational Chemistry: Density Functional Theory (DFT) calculations should be employed to complement experimental data. DFT can be used to predict molecular geometry, vibrational frequencies, and electronic spectra, allowing for a direct comparison with experimental results and a deeper understanding of the molecule's properties. longdom.orgelsevierpure.comresearchgate.netnih.govyoutube.comyoutube.com

Advancements in High-Throughput Synthesis and Screening for Novel Transformations

High-throughput synthesis and screening are powerful tools for accelerating the discovery of new reactions and optimizing reaction conditions. Applying these techniques to this compound could unlock its potential as a versatile building block in organic synthesis.

Future research in this area should include:

Development of High-Throughput Synthetic Methodologies: Exploring a range of reaction conditions in parallel to identify efficient and selective methods for the derivatization of this compound. This could involve varying catalysts, solvents, temperatures, and reaction times.

Screening for Novel Transformations: Utilizing high-throughput screening to rapidly assess the reactivity of this compound with a diverse library of reagents. This could lead to the discovery of novel chemical transformations and the synthesis of new classes of compounds. The iodine atoms, being good leaving groups in certain reactions, can facilitate the introduction of other functional groups.

| Potential Transformation | Significance |

| Suzuki and Stille Couplings | Formation of new carbon-carbon bonds, enabling the synthesis of complex biaryl structures. |

| Buchwald-Hartwig Amination | Introduction of nitrogen-containing functional groups, which are prevalent in pharmaceuticals. |

| Nucleophilic Aromatic Substitution | Replacement of the iodine atoms with other nucleophiles to create a variety of derivatives. |

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Properties

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. For this compound, these computational tools can guide experimental work and accelerate discovery.

Future research directions include:

Quantitative Structure-Property Relationship (QSPR) Modeling: Developing ML models to predict the physicochemical properties of this compound and its derivatives. nih.gov These models can be trained on existing data for similar compounds to predict properties such as solubility, pKa, and toxicity.

Reactivity Prediction: Employing AI algorithms to predict the reactivity of this compound in various chemical reactions. This can help in identifying promising synthetic routes and avoiding unproductive experiments.

Data-Driven Discovery of Novel Compounds: Using generative models to design new molecules based on the this compound scaffold with desired properties for specific applications.

Exploring Novel Catalytic Roles and Reagent Applications in Green Chemistry

Green chemistry principles emphasize the development of environmentally benign chemical processes. Investigating the potential of this compound and its derivatives in green chemistry is a promising area of future research.

Key research areas include:

Development of Green Synthetic Routes: Focusing on the synthesis of this compound using environmentally friendly methods, such as enzyme-catalyzed iodination or using greener reagents and solvents. thieme-connect.com For example, laccase-catalyzed iodination of phenols using KI as the iodine source and aerial oxygen as the oxidant has shown promise for sustainable synthesis.

Catalysis: Exploring the potential of metal complexes of this compound as catalysts in organic reactions. The electronic properties conferred by the iodo and nitro substituents could lead to novel catalytic activities.

Atom-Economic Reactions: Designing reactions that incorporate the majority of the atoms from the starting materials into the final product, minimizing waste. Iodine-catalyzed reactions are known for their high atom economy.

Refined Computational Models for Predicting Complex Intermolecular Interactions

The intermolecular interactions of this compound play a crucial role in its solid-state structure, physical properties, and interactions with other molecules. Advanced computational models can provide detailed insights into these interactions.

Future research should focus on:

High-Level Quantum Mechanical Calculations: Employing sophisticated computational methods, such as high-level DFT with appropriate functionals and basis sets, to accurately model the non-covalent interactions involving this compound. This includes hydrogen bonding, halogen bonding, and π-stacking interactions.

Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic behavior of this compound in different environments, such as in solution or at interfaces. This can provide insights into its solvation properties and its interactions with biological macromolecules.

Development of Predictive Models for Crystal Structure: Utilizing computational crystal structure prediction methods to explore the possible polymorphic forms of this compound and to understand the factors that govern its crystal packing.

Q & A

Q. What are the established synthetic routes for 2,4-Diiodo-6-nitrophenol, and what yields are typically achieved?

A solvent-free mechanochemical approach using N-iodosuccinimide (NIS) as an iodinating agent has been reported for synthesizing this compound. This method involves grinding substituted aromatic precursors under mild conditions, achieving a high yield of 98% with a melting point of 99°C. Characterization via NMR (400 MHz, CDCl) and mass spectrometry (APCI: [M] calculated 374, observed 374) confirms purity and structural integrity .

Q. How can researchers verify the structural identity and purity of this compound?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : NMR spectra reveal distinct proton environments (e.g., phenolic -OH at δ 11.73 ppm).

- Mass Spectrometry (MS) : APCI-MS provides molecular ion confirmation.

- Melting Point Analysis : Consistency with literature values (e.g., 99°C) indicates purity .

- InChI Key Validation : Cross-referencing with PubChem (e.g., UVGTXNPVQOQFQW-UHFFFAOYSA-N for related diiodo-nitrophenol isomers) ensures structural accuracy .

Q. What are the critical physicochemical properties of this compound relevant to experimental design?

Advanced Research Questions

Q. What kinetic data are available for radical-mediated degradation pathways of nitrophenol derivatives, and how might they apply to this compound?

Rate constants for hydroxyl radical (·OH) reactions with nitrophenols in aqueous solutions range from to , suggesting rapid degradation under advanced oxidation processes. However, iodinated derivatives like this compound may exhibit altered reactivity due to steric and electronic effects of iodine substituents, necessitating experimental validation .

Q. How do toxicokinetic uncertainties for nitrophenols impact safety protocols in handling this compound?